5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound “5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a carboxamide group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring system is a bicyclic structure with nitrogen atoms. The carboxamide group (-CONH2) is a common functional group in organic chemistry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group could make it reactive towards certain reagents, and the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Synthesis and Structural Analysis
A study by Liu et al. (2016) discusses the synthesis of a structurally similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The compound was synthesized through condensation and cyclization processes and its crystal structure was determined. This research provides insights into the synthesis methods and structural characteristics of similar compounds (Liu et al., 2016).
Cytotoxic Activity
Hassan et al. (2015) and Rahmouni et al. (2016) conducted studies on the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and pyrazolopyrimidines derivatives. These compounds were evaluated against various human cancer cell lines, revealing their potential as anticancer agents. This highlights the medicinal applications of pyrazolopyrimidine derivatives in oncology research (Hassan et al., 2015); (Rahmouni et al., 2016).
Anti-Tuberculosis Activity
Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate. These compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential application in treating tuberculosis (Jeankumar et al., 2013).
Fluorescence Applications
Wu et al. (2006) investigated the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. They found that these compounds exhibited novel fluorescent properties, suggesting their potential use as fluorophores in various scientific applications (Wu et al., 2006).
Antimicrobial Activity
Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives, including pyridothienopyrimidine derivatives, and evaluated their antimicrobial activities. This study highlights the potential use of pyrazolopyrimidine derivatives as antimicrobial agents (Gad-Elkareem et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-2-25-12-15(20(27)23-18-11-7-6-10-17(18)22)19-16(13-25)21(28)26(24-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJQPXWNSWGVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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